molecular formula C14H11N5O2 B4489852 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B4489852
M. Wt: 281.27 g/mol
InChI Key: LOGUPTCOTVCVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridine Substitution: The pyridine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzotriazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzotriazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The benzotriazine core is known to interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine moieties attached to different functional groups.

Uniqueness

What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide apart is the specific combination of the benzotriazine and pyridine moieties, which may confer unique biological or chemical properties not found in other compounds.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(16-10-4-3-7-15-8-10)9-19-14(21)11-5-1-2-6-12(11)17-18-19/h1-8H,9H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGUPTCOTVCVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.